
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of o-tolylamine with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfonyl)-2-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of an o-tolyl group.
3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole: Similar structure but with a p-tolyl group instead of an o-tolyl group.
3-(Methylsulfonyl)-2-(m-tolyl)-1H-pyrrole: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-9-5-3-4-6-10(9)12-11(7-8-13-12)16(2,14)15/h3-8,13H,1-2H3 |
Clé InChI |
NPGNXYHCIBZGQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=CN2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


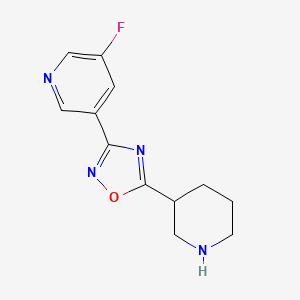
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)


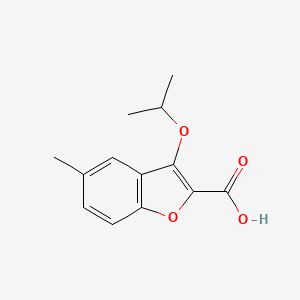
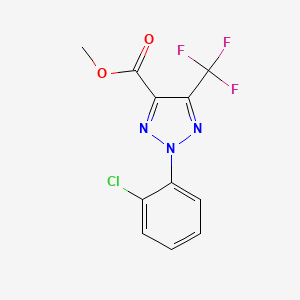
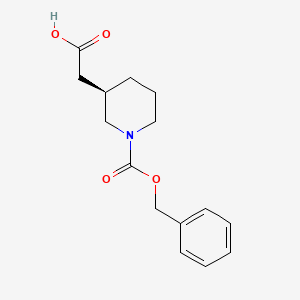
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
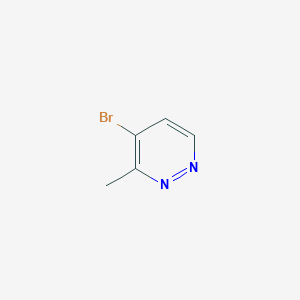
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)


![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)
